Product packaging for Aminopropanol hydrochloride(Cat. No.:CAS No. 62722-14-9)

Aminopropanol hydrochloride

Cat. No.: B14531518
CAS No.: 62722-14-9
M. Wt: 111.57 g/mol
InChI Key: DXVDKPXDOSKLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopropanol hydrochloride, specifically 2-aminopropanol hydrochloride (CAS 17016-92-1), is a fundamental chiral amino alcohol building block in modern organic and medicinal chemistry . Its structure, featuring both amino and alcohol functional groups attached to a propanol backbone with a chiral center, enables its participation in a wide range of chemical transformations, including nucleophilic substitution and complex formation . In biomedical research, its primary significance lies as a versatile precursor for the synthesis of biologically active compounds . A prominent application is its role as a crucial chiral intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin, where the optical purity of the aminopropanol scaffold directly impacts the quality of the final pharmaceutical product . Furthermore, derivatives of aminopropanol have been investigated for various therapeutic applications, including as potential anticancer agents for their ability to induce apoptosis in cancer cell lines, and as immunosuppressive drugs for organ transplantation . The inherent chirality of 2-aminopropanol hydrochloride makes enantiomeric purity a critical parameter in research contexts, as biological interactions are often stereospecific . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO B14531518 Aminopropanol hydrochloride CAS No. 62722-14-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62722-14-9

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

IUPAC Name

1-aminopropan-1-ol;hydrochloride

InChI

InChI=1S/C3H9NO.ClH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H

InChI Key

DXVDKPXDOSKLPP-UHFFFAOYSA-N

Canonical SMILES

CCC(N)O.Cl

Origin of Product

United States

Synthetic Methodologies for Aminopropanol Hydrochloride and Its Derivatives

Classical and Contemporary Synthesis Routes for Aminopropanol (B1366323) Hydrochlorides

Traditional and currently practiced industrial methods for synthesizing aminopropanol hydrochlorides often rely on fundamental organic reactions. These routes are valued for their scalability and use of readily available starting materials.

A common strategy for synthesizing aminopropanols involves a two-step process beginning with the ring-opening of an epoxide, followed by the introduction of an amine. To produce the hydrochloride salt, a halide is introduced first, which is then displaced by an amino group.

One such method starts with propylene (B89431) oxide. The process involves:

Ring-opening addition reaction : Propylene oxide reacts with a hydrochloric acid solution (15-38% mass concentration) to form β-chloropropanol. This reaction can be conducted at temperatures ranging from -5 to 85°C, either without a solvent or in an organic solvent. google.com

Ammonolysis : The resulting β-chloropropanol is then reacted with excess liquid ammonia (B1221849) to yield 2-aminopropanol. google.com The final product is the hydrochloride salt, or the free base can be converted to the salt by treatment with HCl.

This method avoids the use of expensive reducing agents like Raney Ni and NaBH4, making it a cost-effective option. google.com The asymmetric ring-opening (ARO) of epoxides with amines is considered the most direct route to β-amino alcohols. mdpi.comrroij.com Various catalysts, including Lewis acids and metal salts, have been explored to improve the efficiency and regioselectivity of this reaction. mdpi.comorganic-chemistry.org

Starting MaterialReagentsIntermediateProductReaction ConditionsReference
Propylene Oxide1. Hydrochloric acid (15-38%)2. Liquid Ammoniaβ-chloropropanol2-AminopropanolStep 1: -5 to 85°CStep 2: 50 to 200°C google.com
Chiral Epoxide1. Diphenylmethanone imine, Y(OTf)32. HClN-protected amino alcohol(S)-1-Amino-3-chloro-2-propanol hydrochlorideStep 1: 60°C guidechem.com
Arylglycidyl ethersAqueous ammonia, isopropanol1,2-amino alcohols85°C ursa.cat

Ammonolysis refers to a reaction where ammonia or an amine causes the splitting of a molecule. wikipedia.orgwikipedia.org This is a direct method for introducing a primary amine group.

A prominent industrial method involves the direct ammonolysis of propylene oxide. In this process, propylene oxide and liquid ammonia are used as raw materials. The reaction is a ring-opening addition carried out in a fixed bed reactor, often under the action of a catalyst to improve selectivity and reaction rates. google.com For instance, using a rare earth modified catalyst allows the reaction to proceed at a lower temperature (100-200°C) with a high conversion rate and selectivity for 2-aminopropanol. google.com The mass ratio of propylene oxide to liquid ammonia can range from 1:5 to 1:20. google.com

Another pathway is the ammonolysis of a haloalkane, a reaction known as Hoffmann's ammonolysis. wikipedia.org For example, β-chloropropanol, formed from propylene oxide, undergoes ammonolysis with excess liquid ammonia, sometimes catalyzed by an alkali metal hydrohalide, at temperatures between 50-200°C to produce 2-aminopropanol. google.com

Starting MaterialReagentsCatalystTemperatureProductReference
Propylene OxideLiquid AmmoniaRare earth modified catalyst100-200°C2-Aminopropanol google.com
β-chloropropanolLiquid AmmoniaAlkali metal hydrohalide (e.g., KI, NaI)50-200°C2-Aminopropanol google.com
Propylene OxideAqueous AmmoniaNone specifiedNot specified1-Aminopropan-2-ol wikipedia.org

Reduction-based methods are widely used, particularly for producing chiral aminopropanols from optically active precursors like amino acids.

From Amino Acids : A common starting material for chiral 2-aminopropanol is the amino acid L-alanine. google.comgoogle.com The carboxylic acid functional group of the amino acid is reduced to an alcohol.

Lithium Aluminum Hydride (LiAlH₄) : This strong reducing agent can directly reduce the carboxylic acid. While the process is simple, LiAlH₄ is expensive and unstable, making it less suitable for large-scale industrial production. google.comorgsyn.org

Borohydride Reagents : Sodium borohydride (NaBH₄) does not typically reduce carboxylic acids directly. stackexchange.com Therefore, the amino acid is often first esterified, and the resulting ester is then reduced. google.com More advanced methods use modified borohydride systems, such as NaBH₄/I₂, which can reduce N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.comjocpr.com Tetramethylammonium borohydride has also been used as a reducing agent after the esterification of L-alanine. google.com

Other Reducing Agents : Borane–methyl sulfide (BMS) is another reagent used for the reduction of amino acids. orgsyn.org A method using lithium metal and aluminum chloride (AlCl₃) has also been developed, where AlCl₃ activates the carboxyl group towards reduction. jocpr.com

From Nitriles : Aminopropanols can also be synthesized via the reduction of aminonitriles. For example, 3-aminopropanol can be produced by the reaction of ethylene cyanohydrin with hydrogen in the presence of ammonia. google.com This process is an aminative reduction of a nitrile-containing precursor.

PrecursorReducing Agent/SystemKey FeaturesProductReference
L-AlanineLithium Aluminum Hydride (LiAlH₄)Direct, one-step reduction; expensive.L-2-Aminopropanol google.comorgsyn.org
L-Alanine (esterified)Tetramethylammonium borohydrideTwo-step (esterification, then reduction).L-2-Aminopropanol google.com
Amino AcidsSodium Borohydride / Iodine (NaBH₄/I₂)Reduces both N-protected and unprotected amino acids.Amino alcohols stackexchange.comjocpr.com
Amino AcidsLithium / Aluminum Chloride (Li/AlCl₃)AlCl₃ activates the carboxyl group.Amino alcohols jocpr.com
Ethylene CyanohydrinHydrogen (H₂) and AmmoniaAminative reduction of a nitrile.3-Aminopropanol google.com

Advanced Synthetic Strategies

To improve efficiency, selectivity, and to facilitate the creation of diverse derivatives, more advanced synthetic strategies have been developed. These include solid-phase techniques and catalytic approaches using enzymes or small organic molecules.

Solid-phase synthesis (SPS) is a powerful technique for constructing molecules, most famously peptides, in a stepwise manner on an insoluble polymer support. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. While not a common method for the bulk production of aminopropanol hydrochloride itself, aminopropanol can be used as a scaffold in solid-phase synthesis to generate libraries of derivatives.

The process generally involves:

Attachment : An aminopropanol derivative, protected at the amine and/or hydroxyl group, is attached to a solid support (resin).

Modification : The free functional group (either the amine or hydroxyl) is then reacted with various building blocks.

Cleavage : Once the desired molecule is assembled, it is cleaved from the solid support.

This approach is valuable for creating diverse libraries of compounds for screening purposes, such as in drug discovery. nih.gov For example, aminopropanol-like structures can be incorporated into proline homologues or used as building blocks in the synthesis of complex heterocyclic compounds on a solid support. mdpi.comresearchgate.net

Enzymatic Approaches : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional stereo- and regioselectivity.

Lipases : These enzymes have been used to catalyze the ring-opening of epoxides with aromatic amines to produce β-amino alcohols. mdpi.com

Ammonia-Lyases : Ethanolamine (B43304) ammonia-lyase is known to interact with 2-aminopropanol, catalyzing its deamination to propionaldehyde and ammonia. nih.gov While this is a degradative reaction, understanding the enzyme's mechanism can inform the design of synthetic enzymatic pathways.

Multi-enzyme Systems : A two-step, one-pot process has been developed combining an aldolase (D-fructose-6-phosphate aldolase, FSA) and an imine reductase (IRED) to synthesize amino polyols from aldehydes, hydroxy ketones, and amines. researchgate.net This demonstrates the potential for creating complex amino alcohol structures through enzymatic cascades.

Organocatalytic Approaches : Organocatalysis uses small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of potentially toxic or expensive metals. nih.gov

Asymmetric Ring-Opening : Chiral organocatalysts, such as those based on sulfinamides, can promote the asymmetric ring-opening of meso-epoxides with anilines, yielding chiral β-amino alcohols with excellent enantioselectivity. organic-chemistry.org

Amino Acid Synthesis Precursors : Organocatalysts are widely used in reactions that form precursors to amino acids and their derivatives, such as Strecker and Mannich reactions. nih.govmdpi.com These strategies, often employing chiral phosphoric acids or bifunctional catalysts with hydrogen-bonding capabilities, can be adapted to synthesize chiral aminopropanol precursors with high enantiomeric excess. nih.govrsc.org

ApproachCatalyst TypeReaction ExampleKey AdvantageReference
EnzymaticLipaseRing-opening of epichlorohydrin with anilineMild conditions, environmentally benign mdpi.com
EnzymaticAldolase and Imine Reductase (IRED)Three-component synthesis of amino polyolsHigh stereoselectivity, complex molecule synthesis researchgate.net
OrganocatalyticChiral SulfinamideAsymmetric ring-opening of meso-epoxides with anilinesHigh enantioselectivity, metal-free organic-chemistry.org
OrganocatalyticChiral Phosphoric AcidAsymmetric N-H insertion into sulfoxonium ylidesAccess to chiral α-aryl glycines (amino acid precursors) rsc.org

Newly Developed Photocatalytic and Cascade Reaction Strategies

Modern synthetic chemistry has seen a significant shift towards methodologies that are more efficient, sustainable, and capable of constructing complex molecules with high precision. Among these, photocatalytic and cascade reaction strategies have emerged as powerful tools for the synthesis of amino alcohols like aminopropanol and their derivatives.

Photocatalytic Strategies: Visible-light photocatalysis utilizes photogenerated electrons and holes to activate substrates, enabling reactions to proceed under mild conditions, often avoiding high temperatures and pressures. nih.gov This approach is particularly advantageous for the amination of alcohols and their precursors. For instance, CdS nanosheets have been employed as catalysts for the visible-light-driven formation of amino acids from biomass-derived α-hydroxyl acids at moderate temperatures (50 °C). nih.gov While not directly demonstrated for aminopropanol, this technology represents a significant advancement in the amination of hydroxyl groups, a key step in aminopropanol synthesis. The photocatalytic amination of alcohols to amides has also been reported, using systems like [Ru(bpy)₃]²⁺ with tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com Furthermore, stereoselective synthesis of unnatural α-amino acid derivatives has been achieved through visible light-promoted photoredox catalysis, which allows for the use of carboxylic acids as radical precursors for addition to imines. rsc.orgresearchgate.net These principles could be adapted for the synthesis of aminopropanol derivatives, offering green and efficient routes.

Cascade Reaction Strategies: Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer remarkable efficiency in building molecular complexity. nih.gov Enzymatic cascades, in particular, provide high selectivity under mild, aqueous conditions. A two-enzyme cascade has been engineered to selectively convert diols into the corresponding amino alcohols. rsc.org This biocatalytic approach minimizes the formation of byproducts like diamines, which can be a challenge in traditional chemical amination. rsc.org

Another powerful enzymatic cascade involves the synthesis of chiral amino alcohols from L-lysine. This method combines a highly selective C-H bond oxidation catalyzed by a dioxygenase with a subsequent decarboxylation step catalyzed by a pyridoxal-phosphate (PLP) decarboxylase. nih.gov This strategy retains the stereochemistry at the newly formed hydroxyl center, yielding optically enriched amino alcohols. nih.gov Such biocatalytic cascades present a promising route for producing chiral aminopropanol derivatives from readily available starting materials. The design of these multi-step, one-pot reactions showcases the potential for creating complex structures with high efficiency and stereochemical control. thieme-connect.de

Synthesis of this compound Derivatives and Analogues

Preparation of Arylcarbonyloxyaminopropanol Derivatives

The synthesis of arylcarbonyloxyaminopropanol derivatives often involves a multi-step sequence designed to build the target molecule with precision. These compounds, which can be analogues of beta-blockers like esmolol, are of significant interest in medicinal chemistry. A representative synthetic route can be outlined as follows:

A common strategy begins with a suitably substituted phenol, which is first reacted to introduce an amino-protected side chain. This is followed by the formation of an epoxide, which serves as a key intermediate. The epoxide ring is then opened by an appropriate amine, establishing the core aminopropanol structure. The final step involves the esterification of the primary alcohol with an aryl carbonyl chloride to yield the desired arylcarbonyloxyaminopropanol derivative. The product is typically converted to its hydrochloride salt for improved stability and solubility. researchgate.net

For example, a series of 3-{2-[(fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates were prepared through such a multi-step process. The final compounds were isolated as their hydrochloride salts. researchgate.net

Table 1: Examples of Synthesized Arylcarbonyloxyaminopropanol Derivatives researchgate.net

Compound NameStarting PhenolAmine Used for Epoxide OpeningAryl Carbonyl Moiety
3-{2-[(2-Fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-methoxybenzoate hydrochloride2-Fluorophenol2-(Phthalimido)ethylamine (after deprotection)4-Methoxybenzoyl chloride
3-{2-[(4-Fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-butoxybenzoate hydrochloride4-Fluorophenol2-(Phthalimido)ethylamine (after deprotection)4-Butoxybenzoyl chloride
3-tert-Butylamino-2-hydroxypropyl-4-butoxybenzoate hydrochlorideNot Applicabletert-Butylamine4-Butoxybenzoyl chloride

This table is illustrative of the types of derivatives synthesized based on the described methodology.

Synthesis of Benzopyranone-Based Aminopropanol Derivatives

Benzopyranone (or coumarin) scaffolds are prevalent in biologically active molecules. Incorporating an aminopropanol side chain onto this nucleus can lead to novel compounds with potential therapeutic applications. The synthesis of these derivatives often starts from a pre-formed benzopyranone core, which is then chemically modified.

One synthetic approach involves the aldol condensation of an o-hydroxyacetophenone with a methyl ketone in the presence of a secondary amine, which also facilitates a Michael addition to form a chroman-4-one scaffold. nih.gov This intermediate can be further elaborated. For instance, a free phenolic group on the benzopyran ring can be protected, for example, with a p-fluorobenzyl group. The ketone can be converted to an aldehyde, which then undergoes reductive amination with various primary or secondary amines to install the aminopropyl side chain. nih.govrsc.org The resulting secondary or tertiary amines can be further converted into quaternary ammonium (B1175870) salts. nih.govrsc.org

Another strategy starts from 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides. These can be used as precursors to synthesize a variety of heterocyclic systems attached to the benzopyranone core. nih.gov While not directly forming an aminopropanol side chain, these methods demonstrate the versatility of the benzopyranone scaffold for chemical modification. nih.govderpharmachemica.comresearchgate.net

Table 2: Synthetic Strategy for 2-Aminopropyl Benzopyran Derivatives nih.gov

StepReaction TypeReactantsProduct
1ProtectionBenzopyran with free phenol, p-fluorobenzyl chloride, K₂CO₃p-Fluorobenzyloxy-substituted benzopyran
2Functional Group Conversion(Example) Conversion of a substituent to an aldehydeAldehyde-functionalized benzopyran
3Reductive AminationAldehyde intermediate, primary/secondary amine, sodium triacetoxyborohydrideSecondary/tertiary amine-containing benzopyran derivative
4Quaternization (Optional)Tertiary amine product, methyl iodideQuaternary ammonium salt

Formation of Hydrazide Derivatives of Aminopropane Acids

Hydrazide derivatives of aminopropane acids are valuable intermediates in synthetic chemistry, often used to construct more complex heterocyclic systems like hydrazones, pyrroles, and thiadiazoles. nih.govtandfonline.comnih.gov The synthesis typically begins with an N-substituted β-amino acid or its corresponding ester.

The most common method for preparing the hydrazide is through the hydrazinolysis of the corresponding methyl or ethyl ester. This reaction involves refluxing the ester with hydrazine hydrate in a suitable solvent such as propan-2-ol or methanol (B129727). nih.govmdpi.com In some cases, direct conversion from the carboxylic acid by heating with hydrazine hydrate in toluene is also possible, although synthesis from the ester is often more facile. nih.gov

For example, N-(4-hydroxyphenyl)-β-alanine methyl ester can be converted to N-(4-hydroxyphenyl)-β-alanine hydrazide via hydrazinolysis. nih.gov This hydrazide can then be reacted with various aromatic aldehydes to produce a series of hydrazone derivatives. nih.gov Similarly, (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid has been coupled with pyridine-2-carboxylic acid hydrazide to form a diacylhydrazine intermediate, which then cyclizes to form a 1,3,4-thiadiazole derivative. tandfonline.com

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives of N-Substituted β-Alanine nih.gov

Starting MaterialReagentReaction ConditionProduct
N-(4-hydroxyphenyl)-β-alanine methyl esterHydrazine hydrateReflux in propan-2-olN-(4-hydroxyphenyl)-β-alanine hydrazide
N-(4-hydroxyphenyl)-β-alanine hydrazideAromatic aldehydesReflux in methanolAromatic hydrazones
Dimethyl 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoate)Hydrazine hydrateReflux in propan-2-ol3,3'-((4-hydroxyphenyl)azanediyl)di(propanehydrazide)

Incorporation into Complex Molecular Architectures

The aminopropanol motif is a valuable building block that can be incorporated into larger, more complex molecular structures, including natural product scaffolds and supramolecular assemblies. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions.

Natural Product Scaffolds: Natural products provide biologically pre-validated scaffolds for drug discovery. nih.gov The aminopropanol unit can be appended to or integrated within these scaffolds to modify their physicochemical properties and biological activity. For example, amino sugars, which are structural analogues, are crucial components of many natural product antibiotics, influencing their binding to biological targets. nih.gov Synthetic strategies aimed at creating complex polycyclic natural product frameworks often rely on cascade reactions that could potentially incorporate fragments like aminopropanol. frontiersin.org The use of isolated natural products as starting points for semi-synthesis allows for the generation of diverse chemical libraries, and the aminopropanol moiety can be introduced to enhance properties like solubility or target engagement. rsc.org

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino and hydroxyl groups in aminopropanol make it an excellent component for constructing supramolecular assemblies. Quantum chemical simulations have shown that 3-aminopropanol molecules can form highly ordered aggregates through intermolecular hydrogen bonding. arxiv.orgresearchgate.net These aggregates can take the form of rings, extended chains, ribbons, and even double helices. arxiv.org This self-assembly behavior is unique compared to close analogues like 2-aminoethanol and is driven by the specific geometry of the 3-aminopropanol molecule, which allows for strong OH···N interactions. researchgate.net This property makes aminopropanol a candidate for designing novel materials, gels, and solvation media where ordered molecular arrangements are desired. arxiv.org

Stereoselective Synthesis and Chiral Applications

Asymmetric Synthesis of Chiral Aminopropanol (B1366323) Hydrochloride

The production of enantiomerically pure aminopropanol hydrochloride is achieved through several strategic approaches that control the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.orgyork.ac.uk This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure molecules. nih.govsigmaaldrich.com The auxiliary, which is itself chiral, is attached to the substrate, and its inherent chirality directs the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones, Corey's, Yamada's, Enders', Oppolzer's, and Kunz's auxiliaries. nih.gov These have been instrumental in the synthesis of complex, biologically active molecules. nih.gov For instance, the synthesis of the macrolide cytovaricin by David A. Evans utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine different stereocenters. wikipedia.org

In the context of aminopropanols, a chiral auxiliary can be used to direct the formation of the chiral center at the second carbon. While the direct use of a specific auxiliary for this compound synthesis is not detailed in the provided results, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the chiral aminopropanol.

Biocatalysis and chemo-enzymatic methods have emerged as powerful and environmentally friendly approaches for producing enantiomerically pure compounds. sci-hub.se These methods leverage the high stereo- and regioselectivity of enzymes. sci-hub.se

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. nih.gov In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically pure substrate or the enantiomerically pure product. nih.gov For example, a laccase-TEMPO oxidation system can be used to oxidize racemic propargylic alcohols, followed by an enantioselective reduction catalyzed by an alcohol dehydrogenase (ADH) to yield enantioenriched products. nih.gov

Another powerful approach is deracemization, or dynamic kinetic resolution, which can theoretically convert 100% of the racemic starting material into a single desired enantiomer. nih.gov Chemo-enzymatic cascades combine the versatility of chemical catalysts with the selectivity of biocatalysts. nih.gov For instance, a dual-enzyme cascade using D-mandelate dehydrogenase and L-leucine dehydrogenase has been developed for the synthesis of unusual α-amino acids from α-hydroxy acids. mdpi.com Similarly, alcohol dehydrogenases have been used in cascades to convert alcohols into chiral amines and esters. acs.org

Recent advancements have also demonstrated the use of engineered myoglobin (B1173299) for the biocatalytic synthesis of α-cyclopropylpyruvates, which are valuable chiral building blocks. utdallas.edu These biocatalytic and chemo-enzymatic strategies offer efficient and highly selective routes to enantiopure aminopropanols and other chiral molecules. nih.govmdpi.com

Diastereoselective and enantioselective synthesis methods are fundamental for creating substituted aminopropanols with multiple stereocenters. Diastereoselective reactions create a new stereocenter with a specific configuration relative to an existing one in the molecule. scielo.org.mx

One example is the diastereoselective alkylation of a racemic perhydropyrimidinone derived from β-alanine. The existing chiral center at C(2) directs the stereoselective formation of a new stereocenter at C(5) with high diastereoselectivity. scielo.org.mx Similarly, palladium-catalyzed asymmetric [3+2]-cycloadditions of vinyl cyclopropanes and alkylidene azlactones have been developed to synthesize substituted cyclopentanes with high diastereo- and enantioselectivity. nih.gov

Enantioselective synthesis creates a new stereocenter with a specific absolute configuration, often using a chiral catalyst. For example, rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, using an adamantylglycine-derived dirhodium complex, yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and excellent enantioselectivity. organic-chemistry.org Furthermore, a sulfa-Michael addition using a chiral chinchona-based squaramide catalyst can produce thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.org These methods provide powerful tools for the synthesis of complex, stereochemically defined substituted aminopropanols.

This compound as a Chiral Building Block

Enantiomerically pure this compound is a valuable chiral building block in organic synthesis, serving as a precursor for more complex chiral molecules and as a component in asymmetric catalysis.

Chiral amino alcohols, including aminopropanol, are essential structural components of many chiral ligands and auxiliaries used in asymmetric reactions. sci-hub.se These ligands coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a wide range of transformations.

Chiral aldehyde catalysis, for example, provides excellent stereoselective control in the asymmetric reactions of N-unprotected amino acid esters and their analogs. nih.gov The design of catalysts derived from chiral BINOL aldehyde is key to this success. nih.gov Additionally, the combination of organic and transition-metal catalysts has shown great promise in asymmetric synthesis. nih.gov

Chiral amino-alcohol functionalized resins have been used as supported catalysts in continuous flow systems for reactions like the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. beilstein-journals.org This approach offers advantages such as catalyst recyclability and process automation. beilstein-journals.org

Chiral aminopropanols are versatile precursors for the synthesis of a wide array of enantiomerically pure complex molecules and natural products, including alkaloids. nih.gov For example, the hydrolytic cleavage of the alkaloids ergonovine and ergometrinine (B1599879) yields 2-aminopropanol. drugfuture.com

N-(1-phenylethyl)aziridine-2-carboxylates, which can be considered derivatives of aminopropanols, are used in the synthesis of biologically active compounds. nih.gov For instance, the synthesis of the natural product tyroscherin and the pyrrolidine (B122466) alkaloids (-)-hygrine (B1206219) and (-)-hygroline utilize these chiral building blocks. nih.gov The synthesis of (-)-cathinone hydrochloride also starts from a chiral aziridine (B145994) precursor. nih.gov

The ability to introduce specific stereochemistry using chiral aminopropanol building blocks is critical in the synthesis of pharmacologically active molecules where biological activity is often dependent on the specific enantiomer.

Reaction Mechanisms and Kinetics Involving Aminopropanol Hydrochloride

Investigation of Fundamental Reaction Pathways

The intrinsic reactivity of aminopropanol (B1366323) is defined by its amino and alcohol functionalities. Understanding these fundamental pathways is crucial for its application in synthesis and materials science.

The primary amino group in aminopropanol contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. savemyexams.comdocbrown.info This nucleophilicity is central to its participation in substitution reactions, particularly with electrophiles like alkyl halides. libretexts.org When an amine reacts with an atom other than a proton, it is defined as a nucleophile. masterorganicchemistry.com

The general mechanism for the nucleophilic substitution of a halogenoalkane by an amine like aminopropanol involves the attack of the nitrogen's lone pair on the partially positive carbon atom of the carbon-halogen bond. docbrown.info This leads to the displacement of the halide ion and the formation of a substituted ammonium (B1175870) salt. chemguide.co.uk

However, the reactivity profile is complex. The primary amine formed from the initial reaction is often a better nucleophile than the starting ammonia (B1221849) or amine. masterorganicchemistry.comchemguide.co.uk This can lead to multiple substitution reactions, where the initially formed secondary amine reacts further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium salt. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of the initial amine or ammonia is typically used. savemyexams.com

The basicity of the amine correlates with its nucleophilicity; however, steric hindrance can reduce nucleophilicity even in a strongly basic amine. masterorganicchemistry.com The presence of the hydroxyl group in aminopropanol can also influence its reactivity profile through intramolecular hydrogen bonding or by acting as a competing nucleophile under certain conditions.

Table 1: Factors Influencing Amine Nucleophilicity

Factor Effect on Nucleophilicity Rationale
Basicity Generally increases with basicity A more available lone pair is more reactive towards electrophiles. masterorganicchemistry.com
Steric Hindrance Decreases with increased bulk Bulky groups around the nitrogen atom impede its approach to the electrophilic center. masterorganicchemistry.com
Solvent Varies Solvation can stabilize the amine and affect the availability of its lone pair.

| Alpha-Effect | Increases | An adjacent atom with a lone pair (e.g., in hydrazine) enhances nucleophilicity. masterorganicchemistry.com |

Hydrogen Atom Transfer (HAT) is a fundamental process in chemistry where a hydrogen atom is transferred in a single kinetic step. nih.govscripps.edu More complex reactions can involve Double Hydrogen Atom Transfer (DHAT), where two hydrogen atoms are transferred, often facilitated by a mediating molecule like water or an acid. nih.gov These reactions are classified into categories such as addition, elimination, substitution, and rearrangement. nih.gov

In the context of aminopropanol, both the -OH and -NH2 groups can participate in HAT reactions. For instance, excited ketones can abstract a hydrogen atom from alcohols, typically from the carbon adjacent to the hydroxyl group, to form two ketyl radicals. youtube.com Similarly, amines can act as hydrogen donors. youtube.com

DHAT mechanisms are particularly relevant in acid-catalyzed reactions. The hydrochloride component of aminopropanol hydrochloride can act as a proton source, potentially mediating DHAT pathways. Atmospheric acids, for example, are known to facilitate two-point hydrogen bonding with molecules containing hydroxyl and carbonyl groups, influencing their reactivity and the kinetics of HAT-based chemistry. nih.gov While direct studies on DHAT in aminopropanol are not prevalent, the principles suggest that such pathways could be significant in its acid-catalyzed transformations, such as dehydration or isomerization reactions. nih.gov

Amino alcohols are valuable precursors for the synthesis of cyclic compounds like lactams and cyclic amines through intramolecular cyclization. rsc.orged.ac.uk The reaction pathway can often be selectively tuned to favor one product over the other. ed.ac.uk For example, employing an amination catalyst allows α,ω-amino-alcohols to be cyclized to either the corresponding amide (lactam) or cyclic amine. rsc.org The selectivity is highly dependent on the reaction conditions. The addition of water tends to favor the formation of the cyclic amine, whereas the presence of a hydrogen acceptor, such as a ketone, promotes the formation of the amide. ed.ac.uk

The mechanism for these cyclizations involves equilibria between key steps, primarily the loss of hydrogen or the loss of water. ed.ac.uk The ratio of amine to amide formation also shows a distinct dependence on the ring size of the resulting cyclic product. ed.ac.uk In some cases, cyclic imines are identified as intermediates on the pathway to forming the final cyclic amine. ed.ac.uk

Table 2: Influence of Additives on Amino Alcohol Cyclization

Additive Major Product Proposed Role of Additive
None Mixture of amine and amide Baseline reaction pathway with competing equilibria. ed.ac.uk
Water Cyclic Amine Shifts equilibrium to favor the amine product. ed.ac.uk

| Ketone | Lactam (Amide) | Acts as a sacrificial hydrogen acceptor, favoring the amide pathway. ed.ac.uk |

Catalytic Roles and Mechanisms

Aminopropanol and its derivatives can play significant roles in catalysis, either as components of a catalyst system or as substrates in catalyzed reactions.

Metal-Organic Frameworks (MOFs) are porous crystalline materials with high surface areas that have emerged as highly effective heterogeneous catalysts for a variety of organic transformations. standard.ac.irimedpub.com The catalytic activity of MOFs can originate from the metal nodes, which often act as Lewis acids, or from functional groups on the organic linkers. imedpub.com

Amine-functionalized MOFs are particularly effective for certain reactions. researchgate.net The amino groups within the framework can act as basic sites, catalyzing reactions like Knoevenagel condensations. researchgate.net Aminopropanol could be incorporated into MOF structures through post-synthetic modification, grafting its amino-alcohol functionality onto the organic linkers. rsc.org This would introduce both basic (-NH2) and potentially hydrogen-bonding (-OH) sites, creating a multifunctional catalyst.

Furthermore, aminopropanol itself can be a substrate in MOF-catalyzed reactions. For instance, multivariate MOFs containing amino acid residues with alcohol groups have been shown to catalyze hemiketalization reactions, demonstrating the cooperative action of different functional groups within the MOF's confined space. nih.gov This suggests that MOFs could be designed to catalyze specific transformations of aminopropanol, such as oxidation or coupling reactions. standard.ac.ir

Aqueous amine solutions are widely studied for carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. utexas.edunih.gov The reaction between CO2 and primary or secondary amines can proceed through two main pathways: the formation of a carbamate (B1207046) or the formation of bicarbonate. utexas.edunih.gov

In the carbamate pathway, two molecules of the amine react with one molecule of CO2 to form a carbamate salt. utexas.edu In the bicarbonate pathway, the amine acts as a base, facilitating the hydration of CO2 to form bicarbonate and a protonated amine. aiche.org

Studies on 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amine structurally related to aminopropanol, show a preference for bicarbonate formation. utexas.edu This preference is attributed to kinetic factors. aiche.org The steric hindrance around the nitrogen atom in AMP suppresses the direct reaction with CO2 to form a carbamate, while the strong interaction between the nitrogen and surrounding water molecules promotes its protonation, thus favoring the bicarbonate route. utexas.eduaiche.org Given its structure, aminopropanol would be expected to participate in similar CO2 capture chemistry, with the specific pathway (carbamate vs. bicarbonate) being influenced by factors like steric hindrance, amine concentration, and solvent properties. utexas.eduresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
1,2,3-alkyloxathiazolidine-2-oxide
1-chloro-(2-alkylamino)ethanes
2-amino-2-methyl-1-propanol (AMP)
Aminopropanol
This compound
Ammonia
Bicarbonate
Carbamate
Carbon dioxide
Cyclic amine
Diethylamine
Ethylammonium bromide
Halogenoalkane
Lactam
Metal-Organic Framework (MOF)
Thionyl chloride
Triethylamine

Enzymatic Reaction Mechanisms (Focus on Chemical Transformation)

The enzymatic transformation of this compound involves intricate interactions within the active sites of specific enzymes, leading to its conversion through mechanisms such as deamination. A detailed examination of these processes reveals crucial insights into substrate recognition, binding modes, and the kinetics of the reactions.

Substrate Recognition and Binding Mode Analysis in Enzyme Active Sites

The ability of enzymes to recognize and bind aminopropanol enantiomers is a highly specific process, dictated by the three-dimensional architecture of their active sites. Studies on enzymes such as (S)-1-amino-2-propanol kinase (APK) and ethanolamine (B43304) ammonia-lyase have provided valuable information on this molecular recognition.

Research on aminopropanol kinase from Mycobacterium smegmatis has demonstrated its moderate specificity for (S)-1-amino-2-propanol. nih.gov The enzyme exhibits enantioselectivity, favoring the (S)-enantiomer over the (R)-enantiomer, as evidenced by a tenfold lower phosphorylation efficiency for the latter. nih.gov This preference is reflected in the kinetic parameters, where (S)-aminopropanol shows a significantly lower Michaelis constant (Km) and a higher catalytic rate (kcat) compared to its (R)-counterpart. nih.gov

The enzyme's active site can also accommodate other substrates, such as (R,S)-1-amino-2-butanol and ethanolamine, although with varying affinities. nih.gov The much higher Km for ethanolamine suggests a strong discrimination against this substrate, which is important for preventing its diversion from lipid biosynthesis pathways. nih.gov Modeling of the substrate binding within the APK active site has been crucial in understanding these specificities. nih.gov

In the case of coenzyme B12-dependent ethanolamine ammonia-lyase, structural analyses have been employed to understand its unusual ability to process both (R)- and (S)-enantiomers of 2-amino-1-propanol. uniprot.org The enzyme's apparent lack of strict stereospecificity is rationalized by conformational changes within the active site. The lower affinity for the (R)-enantiomer is attributed to a conformational shift of the Valα326 side chain. uniprot.org Furthermore, steric repulsion between the C3 of the (S)-enantiomer-derived product radical and the Pheα329 and Leuα402 residues in the active site may explain a preference for the rotamer originating from the (R)-enantiomer. uniprot.org

Interactive Table: Kinetic Parameters of Aminopropanol Kinase (APKMSM0270) for Different Substrates

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
(S)-aminopropanol0.3738.723.3
(R)-aminopropanol--(10-fold lower efficiency than S-enantiomer)
(R,S)-1-Amino-2-butanol~1.1~8.7~7.9
Ethanolamine~224~8.7~0.04

Data sourced from structural and kinetic characterization of (S)-1-amino-2-propanol kinase. nih.gov

Isotope Effect Studies on Aminopropanol Deamination Reactions

Isotope effect studies are a powerful tool for elucidating the rate-limiting steps and transition states of enzymatic reactions. In the deamination of 2-aminopropanol by ethanolamine ammonia-lyase, kinetic isotope effects have revealed differences in the mechanisms for the (R) and (S) enantiomers. nih.gov

For the deamination of (S)-2-aminopropanol, the rate-limiting step is identified as the transfer of a hydrogen atom from the cofactor to the product, similar to the mechanism observed with the enzyme's primary substrate, ethanolamine. nih.gov This indicates that the initial hydrogen abstraction from the substrate is not the slowest step in the catalytic cycle for the (S)-enantiomer.

Conversely, the reaction with (R)-2-aminopropanol exhibits a more complex kinetic profile, with two distinct rate-limiting steps. nih.gov One of these is the initial transfer of a hydrogen atom from the substrate to the coenzyme B12 cofactor. nih.gov The second rate-limiting step is a subsequent event that does not involve the breaking of a carbon-hydrogen bond. nih.gov It has been speculated that this second step may be related to the migration of the amino group within the enzyme-substrate complex. nih.gov

These findings highlight the subtle yet significant impact of substrate stereochemistry on the enzymatic reaction pathway. The use of deuterium-labeled substrates has been instrumental in dissecting these mechanistic details, providing a deeper understanding of the catalytic process at a molecular level.

Interactive Table: Summary of Isotope Effect Findings in 2-Aminopropanol Deamination

EnantiomerRate-Limiting Step(s)Mechanistic Details
(S)-2-AminopropanolSingleHydrogen transfer from the cofactor to the product. nih.gov
(R)-2-AminopropanolTwo1. Hydrogen transfer from the substrate to the cofactor. nih.gov 2. A subsequent step, possibly amino group migration. nih.gov

Spectroscopic and Structural Elucidation of Aminopropanol Hydrochloride Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular identity and electronic environment of aminopropanol (B1366323) hydrochloride. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing structural details from the nuclear to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of aminopropanol hydrochloride in solution and the solid state. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational data for structural confirmation. nih.gov In ¹H NMR, the chemical shifts, integration, and multiplicity of signals correspond to the electronic environment, number, and neighboring protons for each hydrogen atom. Similarly, ¹³C NMR reveals the number and type of carbon atoms in the molecule. chemicalbook.comchemicalbook.com

¹⁵N CP/MAS NMR and Protonation States: For nitrogen-containing compounds like this compound, ¹⁵N NMR is particularly insightful. In the solid state, Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques are often employed to enhance signal intensity and resolution. The chemical shift of the nitrogen nucleus is highly sensitive to its electronic state, making ¹⁵N NMR an excellent method for directly determining the protonation state of the amino group. nih.gov The presence of the hydrochloride salt leads to the protonation of the nitrogen atom, forming an ammonium (B1175870) group (-NH₃⁺), which results in a distinct upfield shift in the ¹⁵N spectrum compared to the free amine. nih.gov

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H 1.0 - 4.0Proton environment, neighboring protons, molecular skeleton
¹³C 20 - 70Carbon skeleton, number of unique carbon atoms
¹⁵N 30 - 60 (Ammonium)Direct evidence of protonation state, electronic environment of N

This table provides illustrative chemical shift ranges for aminopropanol systems.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond stretches, bends, and torsions, providing a detailed vibrational fingerprint of this compound. nih.govchemicalbook.com

Key vibrational modes for this compound include:

O-H and N-H Stretching: The hydroxyl (-OH) and ammonium (-NH₃⁺) groups give rise to broad and strong absorption bands in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹).

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region.

N-H Bending: The bending vibrations of the -NH₃⁺ group appear around 1500-1600 cm⁻¹.

C-O and C-N Stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and are characteristic of the alcohol and amine functionalities.

These vibrational signatures are crucial for confirming the presence of key functional groups and studying intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org

While often studied in condensed phases, the gas-phase analysis of this compound can provide fundamental data on the isolated molecule, free from intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy: Gas-phase FTIR is a powerful technique for identifying and quantifying components in a gaseous sample. thermofisher.commidac.com By passing infrared radiation through a gas cell containing vaporized this compound, a high-resolution spectrum of its rotational-vibrational bands can be obtained, allowing for precise structural confirmation and analysis in the gaseous state. thermofisher.comresearchgate.net

Cavity Ringdown Spectroscopy (CRDS): CRDS is an extremely sensitive absorption spectroscopy technique used for measuring trace amounts of gaseous samples. wikipedia.orgmsstate.edu The method involves measuring the decay rate of light trapped in a high-finesse optical cavity. wikipedia.orgprocess-insights.com If this compound were introduced into the cavity, its absorption at specific wavelengths would alter the decay time, enabling its detection at parts-per-billion or even parts-per-trillion levels. process-insights.com This high sensitivity makes CRDS suitable for monitoring trace levels of the compound in various environments. nist.gov

Spectrophotometric and fluorimetric methods are widely used for the quantitative analysis of pharmaceutical compounds, including those structurally related to aminopropanol. juniperpublishers.commdpi.comnih.gov These methods are valued for their sensitivity, speed, and cost-effectiveness. juniperpublishers.comnih.gov

Spectrophotometry: For compounds lacking a strong chromophore, derivatization is often employed. A chromogenic reagent reacts with the analyte (e.g., the primary amine group in aminopropanol) to produce a colored product. researchgate.net The absorbance of this product is measured at a specific wavelength and is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.

Fluorimetry: This technique offers even higher sensitivity than spectrophotometry. researchgate.net A non-fluorescent reagent (a fluorogenic agent) reacts with the target molecule to form a highly fluorescent derivative. thermofisher.comthermofisher.com The intensity of the emitted fluorescence upon excitation at a specific wavelength is then measured to quantify the analyte. bath.ac.ukresearchgate.net Reagents like fluorescamine or N-(1-naphthyl) ethylenediamine are commonly used to derivatize primary amines for fluorimetric analysis. juniperpublishers.comthermofisher.com

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about molecular structure and functional groups, X-ray crystallography offers the definitive, high-resolution picture of the atomic arrangement in the solid state. wikipedia.org

X-ray crystallography is the premier technique for determining the three-dimensional structure of crystalline solids, including organic salts. whiterose.ac.uknih.govnih.gov The process involves irradiating a single crystal of this compound with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities. wikipedia.org

By analyzing this diffraction pattern, researchers can calculate a three-dimensional electron density map of the unit cell. From this map, the precise position of each atom can be determined, yielding a wealth of structural information. nih.gov

ParameterInformation Obtained
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal structure.
Atomic Coordinates The precise x, y, z position of every atom in the unit cell.
Bond Lengths & Angles Exact measurements of all covalent bond distances and angles.
Intermolecular Interactions Detailed geometry of hydrogen bonds, ionic interactions, and other non-covalent forces that dictate the crystal packing.

The resulting crystal structure would unambiguously confirm the protonation of the amino group, the conformation of the propanol backbone, and the intricate network of hydrogen bonds between the ammonium group, the hydroxyl group, and the chloride counter-ion.

Analysis of Protonation States and Conformations in the Solid State

In the solid state, this compound exists as an ionic lattice where the amino group is protonated, forming an ammonium cation, and the chloride acts as the counter-ion. This protonation is a key determinant of the intermolecular interactions that govern the crystal packing. The presence of both a hydroxyl group and a protonated amino group allows for a network of hydrogen bonds, significantly influencing the conformation of the aminopropanol cation within the crystal structure.

Spectroscopic techniques are instrumental in confirming the protonation state and elucidating the conformational details. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides characteristic signatures of the N-H and O-H stretching and bending modes. The presence of strong, broad absorption bands in the FTIR spectrum in the region of 3000-3400 cm⁻¹ is indicative of the N-H⁺ stretching vibrations of the ammonium group, confirming the protonation of the amine. The precise frequencies of these vibrations can also offer insights into the strength and nature of the hydrogen bonding interactions involving the ammonium group.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful tool for probing the local environment of atomic nuclei in the crystalline state. ¹³C and ¹⁵N ssNMR can provide information on the electronic structure and bonding around the carbon and nitrogen atoms, respectively, further confirming the protonated state of the amino group. The chemical shifts observed in ssNMR are sensitive to the conformation of the molecule and the intermolecular interactions, providing valuable data for a comprehensive structural analysis.

Table 1: Spectroscopic Data for the Analysis of this compound

Spectroscopic TechniqueObserved FeatureInterpretation
FTIR SpectroscopyBroad absorption at ~3000-3400 cm⁻¹N-H⁺ stretching vibrations of the protonated amino group
Sharp to broad absorption at ~3200-3600 cm⁻¹O-H stretching vibrations involved in hydrogen bonding
¹³C Solid-State NMRChemical shift changes compared to neutral aminopropanolIndication of changes in the electronic environment upon protonation
¹⁵N Solid-State NMRSignificant downfield shift of the nitrogen resonanceConfirmation of the protonation of the amino group

Co-crystal and Ionic Co-crystal Structural Investigations

The ability of this compound to act as a hydrogen bond donor through both its hydroxyl and ammonium groups makes it an interesting candidate for the formation of co-crystals and ionic co-crystals. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. Ionic co-crystals are a subclass where at least one of the components is in an ionic form.

The formation of co-crystals with this compound would typically involve a co-former molecule that can act as a hydrogen bond acceptor. Carboxylic acids are common co-formers in this regard, as the carboxylic acid group can readily form strong hydrogen bonds with both the hydroxyl and ammonium groups of the aminopropanol cation. The resulting crystal structure would be a complex network of hydrogen bonds, leading to a unique crystalline lattice with potentially altered physicochemical properties compared to the parent compounds.

Ionic co-crystals of this compound could be formed with other salts, where the aminopropanol cation and the co-former's cation are held together in the crystal lattice by interactions with the anions and potentially other non-covalent forces. The structural investigation of such systems would rely heavily on single-crystal X-ray diffraction to determine the precise arrangement of the ions and molecules in the unit cell, including bond lengths, bond angles, and the details of the hydrogen bonding network.

While specific research on the co-crystals of this compound is limited, the principles of crystal engineering suggest that a variety of co-crystal structures could be designed and synthesized. The selection of co-formers with complementary hydrogen bonding functionalities would be key to the successful formation of these multi-component systems.

Table 2: Potential Co-formers and Expected Interactions with this compound

Co-former TypeExamplePotential Hydrogen Bonding Interactions
Dicarboxylic AcidsSuccinic Acid, Fumaric AcidCarboxyl group of the acid with the hydroxyl and ammonium groups of this compound.
Aromatic Carboxylic AcidsBenzoic AcidCarboxyl group of the acid with the hydroxyl and ammonium groups of this compound.
Other Hydrogen Bond AcceptorsAmides, PyridinesFunctional groups of the co-former accepting hydrogen bonds from the hydroxyl and ammonium groups.

The structural elucidation of these co-crystal and ionic co-crystal systems would provide valuable insights into the supramolecular chemistry of this compound and open avenues for the development of new solid forms with tailored properties.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. rsc.orgnih.gov

A chemical reaction proceeds from reactants to products through a high-energy, unstable configuration known as the transition state. khanacademy.org The energy required to reach this state from the reactants is called the activation energy (Ea), which is a critical factor in determining the reaction rate. khanacademy.orgkhanacademy.org

Computational studies on the reactions of aminopropanol (B1366323) derivatives, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), with carbon dioxide (CO2) have utilized transition state analysis to understand the reaction kinetics. researchgate.netresearchgate.net For instance, in CO2 capture mechanisms, two main pathways are considered: one leading to a carbamate (B1207046) and another to a bicarbonate. researchgate.net By calculating the activation energies for each step, researchers can determine the most favorable reaction pathway. For AMP, calculations have shown that the formation of bicarbonate is kinetically more favorable than the formation of carbamate. researchgate.net

Table 2: Calculated Activation Energies for Aminopropanol Derivative Reactions
Reactant SystemReaction PathwayKey Finding on Activation Energy
AMP + CO2Bicarbonate FormationKinetically more favorable (lower overall barrier) compared to carbamate formation. researchgate.net
AMP + CO2Carbamate FormationKinetically less favorable. researchgate.net
AMP/A2P DegradationReaction with CO2Activation energies for the initial reaction between the amine and CO2 have lower values. researchgate.net
AMP = 2-amino-2-methyl-1-propanol; A2P = 1-amino-2-propanol.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. mdpi.comnih.gov It is particularly effective for investigating reaction mechanisms in organic chemistry. researchgate.netpku.edu.cn

DFT calculations have been instrumental in comparing the reaction mechanisms of aminopropanol derivatives with other amines. A comparative study on the reactions of AMP and monoethanolamine (MEA) with CO2 was conducted at the B3LYP/6-311++G(d,p) level of theory, including solvent effects. researchgate.net The results confirmed that for MEA, carbamate formation is favored, whereas for the sterically hindered amine AMP, bicarbonate formation is the preferred kinetic pathway. researchgate.net

These studies often investigate the well-accepted two-step zwitterion mechanism for CO2 capture by primary amines. researchgate.netresearchgate.net In this mechanism, the amine first attacks CO2 to form a zwitterionic intermediate. This intermediate can then be deprotonated by another amine or a water molecule to form either a carbamate or a bicarbonate, respectively. researchgate.net DFT calculations help to map the potential energy surface for these steps, identifying the transition states and intermediates and clarifying the role of steric and electronic effects on the reaction outcome. researchgate.net

Prediction of Chemical Parameters and Reactivity

The acid dissociation constant (pKa) is a fundamental chemical parameter that determines the protonation state of a molecule at a given pH, which in turn affects its solubility, permeability, and reactivity. nih.gov Computational methods offer a powerful alternative for predicting pKa values when experimental determination is not feasible. kyushu-u.ac.jpmdpi.com These methods are particularly relevant for amino alcohols like aminopropanol.

A variety of computational approaches exist for pKa prediction, ranging from highly accurate quantum mechanical methods to faster, empirical and machine learning-based models. nih.govoptibrium.com

Quantum Mechanical (QM) Methods: These ab initio or Density Functional Theory (DFT) based methods provide a rigorous approach by calculating the free energy change of the deprotonation reaction. kyushu-u.ac.jpmdpi.com Thermodynamic cycles are often employed to calculate the free energy of deprotonation in solution. nih.gov While highly accurate, these methods are computationally expensive. To obtain reliable pKa values, it is crucial to accurately model the solvation free-energy difference between the protonated and deprotonated species. mdpi.com

Continuum Electrostatics Models: Methods like the Poisson-Boltzmann equation (PBE) or the Generalized Born (GB) approximation are often used in conjunction with QM calculations to represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This simplifies the calculation of solvation energies.

Empirical Methods: These methods, such as PROPKA, use empirical rules and parameters derived from large databases of experimentally determined pKa values for known structures. nih.govmdpi.com They are very fast and can be quite accurate, especially for molecules similar to those in the training set, but may be less reliable for novel structures or for residues in unusual environments. nih.gov

Machine Learning and QSAR: These approaches use quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on known pKa data. optibrium.com Descriptors can include atomic charges, molecular orbital energies, and structural fingerprints. These models can offer a balance of speed and accuracy. optibrium.comnih.govacs.org

Hybrid Methods: Many modern approaches combine different methodologies, such as using QM calculations for the electronic structure of the molecule and a continuum model for the solvent (QM/MM). clemson.edu Constant pH molecular dynamics (CpHMD) is another advanced technique that allows for the dynamic fluctuation of protonation states during a simulation, providing a more realistic model of the system. chemrxiv.org

Table 1: Comparison of pKa Prediction Methodologies

Methodology Principle Advantages Disadvantages
Quantum Mechanics (DFT) Calculates the free energy of dissociation from first principles. kyushu-u.ac.jpmdpi.com High accuracy, not reliant on experimental data for parameterization. Computationally very expensive, sensitive to level of theory and basis set. kyushu-u.ac.jp
Continuum Solvation Models Treats the solvent as a continuous medium with a dielectric constant to calculate solvation energy. nih.gov Reduces computational cost compared to explicit solvent models. Can be less accurate for systems with strong, specific solvent interactions like hydrogen bonds.
Empirical Methods (e.g., PROPKA) Uses parameterized equations based on the 3D structure and a database of known pKa values. nih.govmdpi.com Very fast, good accuracy for well-characterized systems. Less accurate for novel structures or unusual environments not represented in the training data. nih.gov
Machine Learning / QSAR Builds predictive models based on molecular descriptors and a large dataset of known pKa values. optibrium.com Fast and can be highly accurate if the training set is diverse and relevant. Performance depends heavily on the quality and scope of the training data.

| Hybrid Methods (QM/MM, CpHMD) | Combines QM for the reactive center with molecular mechanics for the environment, or allows protonation states to change during MD simulations. clemson.educhemrxiv.org | Balances accuracy and computational cost, can model dynamic effects. | Can be complex to set up and computationally demanding. |

In silico methods are invaluable for predicting the chemical reactivity and selectivity of molecules like aminopropanol, providing insights that can guide synthetic chemistry and mechanistic studies. aganitha.airesearchgate.net These computational approaches can model reaction pathways, identify transition states, and rationalize experimental outcomes. nih.gov

Predicting Reactivity: The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods can be used to calculate a variety of parameters that serve as indicators of reactivity.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity. For aminopropanol, the HOMO would likely be centered on the nitrogen or oxygen atoms, indicating their nucleophilic character, while the LUMO would indicate sites susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict where aminopropanol might interact with other reagents.

Reaction Pathway Modeling: Using methods like DFT, the entire energy profile of a potential reaction can be calculated. researchgate.net This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating its energy barrier. A lower energy barrier corresponds to a faster, more favorable reaction. researchgate.net This approach can be used to compare the feasibility of different potential reactions involving aminopropanol.

Reactive Metabolite Prediction: Machine learning models can be trained to predict whether a compound is likely to form reactive metabolites, which is a key aspect of its potential toxicity. mdpi.com These models use structural fingerprints to identify substructures known to be associated with metabolic activation.

Predicting Selectivity: When a reaction can yield multiple products (e.g., regioisomers or stereoisomers), computational chemistry can predict which product is likely to be favored.

Transition State Analysis: The selectivity of a reaction is often determined by the relative energies of the transition states leading to the different products. nih.gov The product formed via the lowest-energy transition state will be the major product under kinetic control. For reactions involving a chiral center, such as in aminopropanol, this method can be used to predict enantioselectivity or diastereoselectivity. researchgate.net

Molecular Docking and Dynamics: In enzyme-catalyzed reactions, the selectivity is governed by the interactions between the substrate (aminopropanol) and the enzyme's active site. Molecular docking can predict the binding pose of the substrate, and MD simulations can then be used to explore the dynamic stability of this pose and its proximity to catalytic residues, providing a basis for understanding the observed selectivity. nih.gov

Table 2: In Silico Approaches for Predicting Reactivity and Selectivity

Approach Application Information Gained
Frontier Molecular Orbital (FMO) Analysis Reactivity Identifies nucleophilic and electrophilic sites by examining HOMO and LUMO energies and distributions.
Electrostatic Potential (ESP) Mapping Reactivity Visualizes charge distribution to predict sites of electrostatic interaction and potential reaction.
Transition State Calculation (e.g., using DFT) Reactivity & Selectivity Determines the energy barriers of reaction pathways; the lowest barrier indicates the most likely reaction and product. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Selectivity Simulates substrate-enzyme interactions to understand the structural basis of biocatalytic selectivity. nih.gov

| Machine Learning Models | Reactivity | Predicts the likelihood of forming reactive metabolites based on molecular substructures. mdpi.com |

Coordination Chemistry of Aminopropanol Hydrochloride

Aminopropanol (B1366323) Hydrochloride as a Ligand in Metal Complexes

Aminopropanol hydrochloride is a valuable precursor for generating aminopropanol ligands in situ or for synthesizing more complex, functionalized ligands. The amino alcohol can coordinate to metal centers in various modes, acting as a neutral molecule or, more commonly, as a deprotonated alcoholate. This flexibility allows it to form mononuclear, binuclear, and polynuclear complexes.

Design and Synthesis of Amino-Functionalized Ligands and their Metalation

The design of ligands derived from aminopropanol often involves the strategic modification of its basic structure to tune the electronic and steric properties of the resulting metal complexes. A common and effective method for creating versatile, functionalized ligands is through the synthesis of Schiff bases.

Schiff bases are typically formed via a condensation reaction between a primary amine and a carbonyl group of an aldehyde or ketone. jmchemsci.comajrconline.org In this context, the amino group of aminopropanol serves as the primary amine. This reaction creates a compound with an imine or azomethine group (-C=N-), which introduces an additional coordination site. jmchemsci.com For instance, aminopropanol can be reacted with aldehydes like salicylaldehyde (B1680747) or its derivatives to produce multidentate ligands capable of forming stable chelate complexes with transition metals. ajrconline.orgppj.org.ly

The general synthesis process involves:

Ligand Synthesis: Condensing aminopropanol with a selected aldehyde or ketone, often under acid or base catalysis or with heat, in a suitable solvent like methanol (B129727) or ethanol. jmchemsci.comajrconline.org

Metalation: The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates) in a solution. jmchemsci.com This step, known as metalation, leads to the formation of the metal complex as the ligand coordinates to the metal ion. The reaction conditions, such as solvent, temperature, and pH, can influence the final structure and stoichiometry of the complex.

This synthetic strategy allows for the creation of a vast library of ligands and corresponding metal complexes with tailored properties for specific applications.

Formation and Characterization of Metal Complexes

Common characterization techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups (e.g., C=N, O-H, N-H) upon complexation indicates their involvement in bonding with the metal ion. For example, a shift in the C=N stretching frequency in a Schiff base ligand upon forming a complex confirms the coordination of the imine nitrogen. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in inferring its geometry. The d-d electronic transitions and charge-transfer bands observed in the spectra are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). nih.govsysrevpharm.org Comparing the spectra of the free ligand with that of the metal complex reveals shifts in absorption bands, confirming coordination. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. Chemical shift changes in the ligand's protons and carbons upon complexation provide detailed information about the binding sites. mdpi.comresearchgate.net

Magnetic Susceptibility Measurements: This method determines the magnetic properties (paramagnetic or diamagnetic) of a complex, which helps in deducing the electron configuration and the geometry of the metal center. ajrconline.org For instance, the measured magnetic moment can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for certain metal ions. sysrevpharm.org

Molar Conductivity Measurements: These measurements determine whether the complex is an electrolyte or non-electrolyte in a given solvent. This helps to establish if counter-ions are part of the coordination sphere or are located outside it. ajrconline.orgmdpi.com

The table below summarizes the characterization data for representative metal complexes derived from aminopropanol-based ligands.

Complex TypeMetal IonCharacterization Methods UsedInferred GeometryReference
Schiff Base ComplexCu(II), Co(II), Ni(II), Mn(II)Elemental Analysis, Molar Conductivity, Magnetic Moment, FT-IR, UV-VisSquare-Planar (Cu, Ni), Tetrahedral (Co, Mn) ajrconline.org
Aminopropanol ComplexPd(II)UV-Vis, FT-IR, DFT CalculationsPreferential coordination via NH group nih.gov
Schiff Base ComplexCr(III), Fe(III), Co(II)IR, UV-Vis, Magnetic MeasurementsOctahedral (Cr, Fe), Tetrahedral (Co) mdpi.com
Pyridoxal-derived Schiff BaseCo(II), Ni(II), Cu(II)UV-Vis, Magnetic MeasurementsOctahedral sysrevpharm.org

Structural Elucidation of Coordination Compounds via X-ray Crystallography

While spectroscopic methods provide valuable information about the structure of complexes, single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, revealing the exact coordination geometry of the metal center and the binding mode of the ligands. jocpr.com

Studies on copper(II) complexes with 3-aminopropanolate, for example, have revealed dimeric structures where two copper centers are bridged by the deprotonated oxygen atoms of the aminopropanol ligands, forming a characteristic (Cu-O)₂ core. researchgate.net The geometry around the copper(II) ions in these complexes is often square-planar or square-pyramidal. researchgate.nettandfonline.com

X-ray crystallography has been instrumental in characterizing a variety of structures involving aminopropanol derivatives:

Mononuclear Complexes: Where a single metal ion is coordinated by one or more ligands. researchgate.net

Binuclear and Polynuclear Complexes: Where aminopropanolate acts as a bridging ligand, linking multiple metal centers. researchgate.nettandfonline.com

Coordination Polymers: Extended networks where the complex units repeat in one, two, or three dimensions. tandfonline.com

The table below presents crystallographic data for several metal complexes featuring aminopropanol-derived ligands, illustrating the diversity of structures formed.

CompoundMetal Ion(s)Space GroupCoordination GeometryKey Structural FeatureReference
[Cu₂(ap)₂(NO₂)₂] (ap = 3-aminopropanolate)Cu(II)P-1Distorted Square-PlanarDimeric complex with alkoxy bridges researchgate.net
{Dy[Cu(apox)]₂[Cu(apox)(H₂O)]₂}[ClO₄]₃·7H₂ODy(III), Cu(II)C2/c-Pentanuclear complex with oxamide-based ligand acs.org
[ZnL]BF₄ (L = Schiff base from tripodal amine)Zn(II)P2₁/nDistorted Square PyramidalMononuclear complex with pentadentate ligand researchgate.net
[Fe(II) complex with CPH2 ligand]Fe(II)MonoclinicOctahedralMonoclinic crystal system determined jocpr.com

Applications in Catalysis and Materials Synthesis

The coordination complexes derived from this compound are not merely of structural interest; they also find significant applications in catalysis and the synthesis of advanced materials. The ability to systematically tune the ligand environment around a metal center allows for the development of catalysts with specific activities and selectivities and the construction of functional porous materials.

Role in Heterogeneous and Homogeneous Catalytic Systems

Transition metal complexes are widely employed as catalysts in a vast range of chemical transformations. sioc-journal.cnnih.gov Complexes featuring aminophenol or amino alcohol-type ligands, such as those derived from aminopropanol, are particularly effective in both homogeneous and heterogeneous catalysis. derpharmachemica.com

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium along with the reactants. The ligand structure plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. mdpi.com For example, aminophenol-based ligands can act as "redox non-innocent" ligands, meaning they can actively participate in the catalytic cycle by storing and releasing electrons. This property can facilitate multi-electron transformations at the metal center, which is beneficial for reactions like carbon dioxide reduction and small molecule activation. derpharmachemica.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which allows for easy separation and recycling. Metal nanoparticles stabilized by capping agents like aminopropanol are an example. Here, the aminopropanol molecule can coordinate to the surface of the nanoparticle, preventing aggregation and influencing its catalytic performance. nih.gov The coordination through the amino group can selectively block certain surface sites, which can have a significant impact on the selectivity of catalytic reactions, such as the hydrogenation of unsaturated bonds. nih.gov

The versatility of ligands derived from aminopropanol makes them valuable components in the design of catalysts for a wide range of organic transformations. nih.govrsc.org

Precursors for Metal-Organic Materials (MOMs) and Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). rsc.orgmdpi.com The ability to choose from a vast library of metal nodes and organic linkers allows for the design of MOFs with tailored pore sizes, shapes, and chemical functionalities for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Functionalized organic molecules like aminopropanol and its derivatives serve as ideal building blocks for constructing MOFs. rsc.org The amino and hydroxyl groups can either coordinate directly to the metal centers to form the framework or be used as reactive sites for post-synthesis modification, where additional functionality is introduced after the framework has been built. rsc.org

The strategy involves:

Building Block Selection: A functional linker, such as a dicarboxylic acid containing an aminopropanol-derived moiety, is selected.

Framework Synthesis: The linker is reacted with a metal salt under solvothermal conditions, leading to self-assembly of the crystalline MOF structure.

Functionality: The incorporated amino or hydroxyl groups from the aminopropanol precursor can impart specific properties to the MOF, such as basicity for catalytic applications or sites for preferential adsorption of certain molecules. mdpi.com

By employing aminopropanol-based building blocks, it is possible to design and synthesize advanced materials like MOFs with specific, pre-determined functionalities.

Crystal Engineering and Supramolecular Chemistry

Aggregation and Polymolecular Structures of Aminopropanols

Formation of Self-Assembled Systems (e.g., Dimers, Chains, Rings, Helices)

The molecular structure of aminopropanol (B1366323), with its hydrogen-bond donating and accepting groups, provides a foundation for the formation of intricate supramolecular assemblies. While specific crystal structure data for aminopropanol hydrochloride is not extensively detailed in publicly accessible literature, computational studies on the parent molecule, 3-aminopropanol, offer significant insights into its potential for self-assembly. These studies reveal a rich variety of intermolecular bonding possibilities. researchgate.netarxiv.org

The interplay between the amino and hydroxyl groups can lead to the formation of ordered aggregates. Quantum chemical simulations indicate that 3-aminopropanol molecules can self-assemble into structures such as:

Rings: Cyclic arrangements, described as "doubled or bracelet rings," can form through a network of hydrogen bonds. arxiv.org

Chains and Ribbons: Extended one-dimensional arrays are also predicted, where molecules link head-to-tail. arxiv.org

Helices: Notably, the formation of double helices is considered a possibility, a complex arrangement not typically seen in simpler amino alcohol analogues. arxiv.org

In the context of aminopropanol hydrochloride , the self-assembly is further influenced by the presence of the protonated aminopropylammonium cation and the chloride anion. The ammonium (B1175870) group (NH3+) is a significantly stronger hydrogen bond donor than the neutral amino group (NH2). This enhances the strength and directionality of the interactions. The chloride ion acts as a hydrogen bond acceptor, bridging the ammonium and hydroxyl groups of neighboring aminopropanol cations. This charge-assisted hydrogen bonding is crucial in consolidating the crystal lattice.

Table 1: Potential Supramolecular Assemblies of Aminopropanol Based on Computational Studies
Assembly TypeDescriptionKey InteractionsReference
Rings Cyclic structures formed by a discrete number of molecules (e.g., doubled or bracelet rings).O-H···N, N-H···O Hydrogen Bonds arxiv.org
Chains One-dimensional, linear polymers of molecules linked end-to-end.O-H···N, N-H···O Hydrogen Bonds arxiv.org
Ribbons Wider, flatter one-dimensional structures, potentially involving multiple parallel chains.O-H···N, N-H···O Hydrogen Bonds arxiv.org
Double Helices Complex, coiled-coil structures involving two intertwined molecular strands.O-H···N, N-H···O Hydrogen Bonds arxiv.org
Ionic Lattices (for Hydrochloride Salt)Three-dimensional arrays stabilized by ionic forces and charge-assisted hydrogen bonds.N-H+···Cl-, O-H···Cl- Hydrogen Bonds nih.gov

Investigation of Solvation Motifs and Host-Guest Chemistry

The same functional groups that drive self-assembly also mediate this compound's interactions with solvents and its potential to engage in host-guest chemistry.

Solvation Motifs: The ability of aminopropanol to form varied and ordered aggregates is believed to create unique solvation environments. arxiv.org The self-assembled structures can present both hydrophilic (from the -OH and -NH3+ groups) and more hydrophobic (from the propane backbone) surfaces. This amphiphilic nature makes them favorable for solvating a diverse range of chemical species. arxiv.org The specific arrangement of aminopropanol molecules can create pockets or channels that accommodate solvent molecules in a highly ordered fashion, leading to distinct solvation motifs.

Host-Guest Chemistry: Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org this compound possesses key features that make it an excellent candidate for acting as a guest molecule.

The primary interaction site is the protonated amino group (ammonium), which can form strong, charge-assisted hydrogen bonds with electron-rich cavities of host molecules. mdpi.com Common hosts for such cationic guests include crown ethers and cucurbiturils. acs.orggoogle.com

Crown Ethers: These macrocyclic polyethers have central cavities lined with oxygen atoms, which are ideal for coordinating with the hydrogen atoms of an ammonium group. The size of the crown ether's cavity determines the selectivity for the guest.

Cucurbiturils: These are barrel-shaped macrocycles with two electron-rich portals composed of carbonyl groups. They can encapsulate cationic guests like the aminopropanol cation within their cavity. acs.org

The binding affinity in these host-guest systems is determined by factors such as the complementarity of size and shape between the host and guest, and the number and strength of the hydrogen bonds formed. mdpi.comacs.org

Table 2: this compound in Host-Guest Systems
RoleInteracting Group(s)Potential Host MoleculesDriving Interactions
Guest Ammonium (-NH3+), Hydroxyl (-OH)Crown Ethers, Cucurbiturils, CalixarenesCharge-Assisted Hydrogen Bonding, Ion-Dipole Forces

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity of aminopropanol hydrochloride in laboratory settings?

  • Methodological Answer : Thin-layer chromatography (TLC) is a primary method for purity assessment. Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1). Apply test solutions (50 mg/mL and 0.5 mg/mL) and a 2-aminobutanol reference (0.5 mg/mL). After drying, heat the plate at 105°C, spray with triketohydrindene/cadmium reagent, and analyze under daylight. Impurity spots should not exceed reference intensity . For quantitative analysis, HPLC with a reverse-phase C8 column and acetonitrile/water/phosphate buffer is suitable. Validate retention time consistency and compare against pharmacopeial standards (e.g., USP protocols) .

Q. How should researchers ensure the stability of this compound in experimental formulations?

  • Methodological Answer : Stability testing requires controlled storage conditions (e.g., 2–8°C in airtight, light-protected containers) and periodic analysis. Use accelerated stability protocols: expose samples to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC or TLC. For aqueous formulations, maintain pH 4–6 to prevent hydrolysis. Include antioxidants like ascorbic acid (0.01–0.1% w/v) if oxidation is observed .

Q. What are the critical parameters for synthesizing this compound with high yield?

  • Methodological Answer : Optimize reaction conditions using 2-propanolamine and hydrochloric acid in anhydrous ethanol under reflux (70–80°C for 4–6 hours). Monitor pH to ensure complete protonation (target pH 2–3). Post-synthesis, precipitate the product by cooling to 4°C, filter, and wash with cold acetone. Dry under vacuum (40°C, 24 hours) to remove residual solvents. Yield and purity can exceed 95% when using stoichiometric HCl and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Cross-validate NMR (¹H, ¹³C) and mass spectrometry (HRMS) data. For ambiguous peaks, use 2D-COSY or HSQC to confirm coupling and connectivity. If discrepancies arise (e.g., unexpected carbonyl signals), conduct X-ray crystallography to resolve stereochemical uncertainties. Compare experimental IR spectra with computational predictions (DFT/B3LYP/6-31G** level) to identify anomalies caused by polymorphic forms .

Q. What advanced strategies are effective for impurity profiling of this compound in pharmaceutical-grade batches?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at ppm levels using selected ion monitoring (SIM). For trace chiral impurities, use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Quantify using external standards (e.g., USP Reference Standards) and validate method sensitivity (LOD < 0.05%) .

Q. How can computational modeling enhance the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., bacterial cell wall enzymes) to predict binding affinity. Use QSAR models to correlate structural modifications (e.g., alkyl chain length, halogen substitution) with activity. Validate predictions via synthesis and in vitro assays (MIC testing for antimicrobial derivatives). Adjust solvation parameters (COSMO-RS) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.